molecular formula C16H9F5N2O2 B3748245 5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B3748245
M. Wt: 356.25 g/mol
InChI Key: RRICHXQIRFXVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-Difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a synthetic organic compound with the molecular formula C₁₆H₉F₅N₂O₂. It is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The compound also features difluorophenoxy and trifluoromethylphenyl groups, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as cost-effectiveness and scalability.

Chemical Reactions Analysis

5-[(2,4-Difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at specific positions on the aromatic rings.

Scientific Research Applications

5-[(2,4-Difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

5-[(2,4-Difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

5-[(2,4-difluorophenoxy)methyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F5N2O2/c17-11-5-6-13(12(18)7-11)24-8-14-22-15(23-25-14)9-1-3-10(4-2-9)16(19,20)21/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRICHXQIRFXVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)COC3=C(C=C(C=C3)F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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